molecular formula C14H23N3O B11797966 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol

Cat. No.: B11797966
M. Wt: 249.35 g/mol
InChI Key: PPSLWNIGHINIJG-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol is a compound that features a piperazine ring substituted with a methyl group, attached to a pyridine ring, which is further connected to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent under controlled conditions.

    Substitution on the Piperazine Ring: The methyl group is introduced to the piperazine ring through a methylation reaction using methyl iodide or a similar reagent.

    Attachment to the Pyridine Ring: The substituted piperazine is then reacted with a pyridine derivative to form the desired pyridine-piperazine structure.

    Introduction of the Propanol Group: The final step involves the addition of a propanol group to the pyridine ring, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The propanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methyl group on the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces piperidine derivatives.

    Substitution: Produces various substituted piperazine derivatives.

Scientific Research Applications

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

1-[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propan-1-ol

InChI

InChI=1S/C14H23N3O/c1-4-13(18)12-5-6-14(15-11(12)2)17-9-7-16(3)8-10-17/h5-6,13,18H,4,7-10H2,1-3H3

InChI Key

PPSLWNIGHINIJG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(N=C(C=C1)N2CCN(CC2)C)C)O

Origin of Product

United States

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